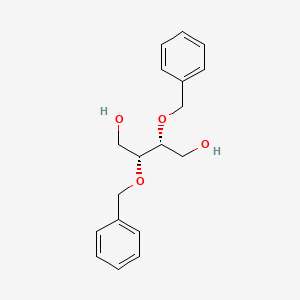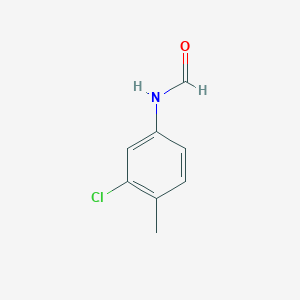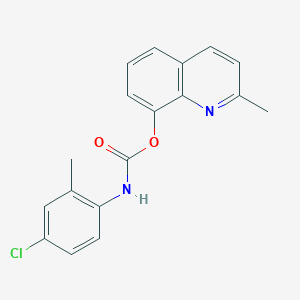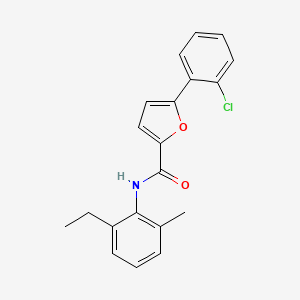
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two benzyloxy groups attached to a butane-1,4-diol backbone, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of butane derivatives or alcohols.
Substitution: Formation of substituted butane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl groups can undergo enzymatic modifications, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-Dihydroxybutane-1,4-diol
- (2R,3R)-2,3-Bis(methoxy)butane-1,4-diol
- (2R,3R)-2,3-Bis(ethoxy)butane-1,4-diol
Uniqueness
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is unique due to its benzyloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. The presence of these groups enhances its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C18H22O4 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 |
Clave InChI |
KXOVGSUIUSIZML-QZTJIDSGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(CO)C(CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Oxatricyclo[5.3.2.02,6]dodec-11-ene-3,5-dione](/img/structure/B11943542.png)
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)





